N-Glycolylneuraminic acid (Standard)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJKUWYYUZCUJX-AJKRCSPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Glycolylneuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1113-83-3 | |
| Record name | N-Glycolylneuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Glycolylneuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of N Glycolylneuraminic Acid
Cytidine (B196190) Monophosphate-N-Acetylneuraminic Acid Hydroxylase (CMAH)
The key enzyme responsible for the synthesis of Neu5Gc is Cytidine Monophosphate-N-Acetylneuraminic Acid Hydroxylase (CMAH). nih.govnih.gov This enzyme catalyzes the conversion of N-acetylneuraminic acid (Neu5Ac) to Neu5Gc. wikipedia.org
Enzymatic Hydroxylation of CMP-Neu5Ac to CMP-Neu5Gc
The biosynthesis of Neu5Gc occurs through the hydroxylation of its precursor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). ucsd.eduresearchgate.net This reaction is catalyzed by the CMAH enzyme, which adds a single oxygen atom to the N-acetyl group of CMP-Neu5Ac, thereby forming CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). frontiersin.orgresearchgate.net This conversion is the sole known pathway for Neu5Gc biosynthesis in animal tissues. nih.govucsd.edu The reaction is complex, requiring several cofactors, including NADH, cytochrome b5, and cytochrome b5 reductase, with iron ions also playing a role in activating the enzyme. ucsd.eduresearchgate.netresearchgate.net
Substrate Specificity and Enzyme Kinetics
The CMAH enzyme exhibits a high degree of specificity for its substrate. Research has demonstrated that the hydroxylation reaction occurs primarily at the level of the activated sugar nucleotide, CMP-Neu5Ac. nih.govucsd.edu The enzyme shows no significant activity towards free Neu5Ac or Neu5Ac that is already attached to a glycan chain. nih.gov Inhibition studies have suggested that the enzyme recognizes both the 5'-phosphate group and the pyrimidine base of its substrate, highlighting the importance of the entire CMP-sugar structure for enzymatic activity. nih.gov
The affinity of CMAH for its substrate has been quantified through kinetic studies. The Michaelis constant (Km) for CMP-Neu5Ac has been reported to be in the low micromolar range, with values between 0.6 µM and 2.5 µM, indicating a high affinity of the enzyme for its substrate. nih.gov Another study reported a Km value of approximately 0.8 μM in the presence of 100 mM NaCl. ucsd.edu
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Km for CMP-Neu5Ac | 0.6-2.5 µM | Not specified | nih.gov |
| Km for CMP-Neu5Ac | 0.8 µM | 100 mM NaCl | ucsd.edu |
Cellular and Subcellular Localization of CMAH Activity
The enzymatic activity of CMAH is localized within the cytosol of the cell. wikipedia.orgucsd.edufrontiersin.org This is consistent with the absence of a signal peptide sequence or a transmembrane domain in the enzyme's structure. researchgate.net The synthesis of CMP-Neu5Ac also occurs in the nucleus, after which it can move to the cytosol where CMAH is present to catalyze the conversion to CMP-Neu5Gc. ucsd.edufrontiersin.org
Pathways for N-Glycolylneuraminic Acid Incorporation into Glycoconjugates
Once synthesized, CMP-Neu5Gc is utilized by the cell to incorporate Neu5Gc into growing glycan chains of glycoproteins and glycolipids. This process involves transport into a specific organelle and the action of another class of enzymes.
Golgi Apparatus Transport and Sialyltransferase Utilization
The incorporation of Neu5Gc into glycoconjugates occurs within the Golgi apparatus. wikipedia.orgfrontiersin.org CMP-Neu5Gc, synthesized in the cytosol, is transported into the lumen of the Golgi vesicles. nih.govucsd.edu Studies with isolated Golgi vesicles have confirmed the presence of a specific transporter for CMP-sialic acids. nih.govnih.gov Once inside the Golgi, CMP-Neu5Gc serves as a donor substrate for various sialyltransferases. ucsd.edufrontiersin.org These enzymes catalyze the transfer of Neu5Gc from CMP-Neu5Gc to the terminal positions of glycan chains on newly synthesized proteins and lipids. ucsd.edu The Golgi CMP-sialic acid transporter and mammalian sialyltransferases appear to utilize both CMP-Neu5Ac and CMP-Neu5Gc interchangeably. ucsd.edufrontiersin.org
Dietary Uptake and Metabolic Incorporation of Exogenous Neu5Gc
While humans are unable to synthesize Neu5Gc due to an inactive CMAH gene, this sialic acid can be found in human tissues, particularly in cancerous and fetal tissues. wikipedia.orgnih.govresearchgate.net The source of this Neu5Gc is exogenous, primarily from dietary intake of red meats and dairy products, which are rich in Neu5Gc. nih.govresearchgate.netpnas.org
The mechanism of uptake for dietary Neu5Gc involves endocytic pathways, specifically clathrin-independent endocytosis and macropinocytosis. wikipedia.orgresearchgate.net Once internalized, the Neu5Gc-containing glycoconjugates are delivered to lysosomes, where sialidases release free Neu5Gc. wikipedia.org This free Neu5Gc is then exported from the lysosome into the cytosol by the lysosomal sialic acid transporter, sialin. wikipedia.orgresearchgate.net
Potential Non-Enzymatic Conversion Pathways
While the primary route for N-glycolylneuraminic acid (Neu5Gc) synthesis in most mammals is the enzymatic conversion of N-acetylneuraminic acid (Neu5Ac) by CMP-Neu5Ac hydroxylase (CMAH), research has explored alternative, non-enzymatic pathways that may lead to the formation of Neu5Gc. nih.govnih.gov These pathways are of particular interest in the context of human biology, as humans lack a functional CMAH enzyme. researchgate.net
One proposed mechanism involves the conversion of Neu5Ac to Neu5Gc in the presence of reactive oxygen species (ROS). researchgate.net Under conditions of oxidative stress, the methyl group of Neu5Ac can be oxidized. For instance, in the presence of hydroxyl radicals (HO•), the CH₃ group can be converted to a •CH₂ radical. This radical can then react further with another hydroxyl radical to form the CH₂OH group, which characterizes Neu5Gc. researchgate.net In vitro studies have demonstrated that Neu5Gc can be generated from Neu5Ac in the presence of hydrogen peroxide (H₂O₂) and ferrous chloride (FeCl₂), supporting the role of oxidative factors in this non-enzymatic conversion. researchgate.net The use of isotope-labeled Neu5Ac in buffer reactions has further confirmed this conversion. researchgate.net
Another study has suggested that the subunit B of the succinate dehydrogenase complex, which contains an iron-sulfur cluster, could be a source for Neu5Gc synthesis during hypoxia, a condition often associated with increased oxidative stress. researchgate.net These findings suggest that in environments with high levels of reactive oxygen species, such as in certain pathological states, a low level of Neu5Gc might be generated endogenously from Neu5Ac, independent of the CMAH enzyme. researchgate.net
Degradation and Turnover of N-Glycolylneuraminic Acid
Given that the enzymatic conversion of CMP-Neu5Ac to CMP-Neu5Gc is considered irreversible, mammalian cells must possess pathways for the degradation and turnover of Neu5Gc to regulate its levels. frontiersin.orgnih.gov This is crucial for eliminating excess Neu5Gc and its metabolic byproducts.
Enzymatic Degradation Pathways of Neu5Gc
A proposed degradation pathway for Neu5Gc is based on the well-established metabolism of N-acetylhexosamines. nih.gov This pathway involves a series of enzymatic steps that ultimately break down Neu5Gc into common metabolites.
The initial step is the cleavage of Neu5Gc by a sialic acid aldolase, which is known to act on Neu5Gc to produce pyruvate and N-glycolylmannosamine (ManNGc). researchgate.netresearchgate.net Cytosolic extracts from murine tissues have been shown to contain the necessary enzymatic machinery to further process ManNGc. nih.gov The proposed subsequent steps are:
Epimerization : N-glycolylmannosamine (ManNGc) is converted to N-glycolylglucosamine (GlcNGc). This reaction is potentially catalyzed by the GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) enzyme. researchgate.net
Phosphorylation : N-glycolylglucosamine (GlcNGc) is phosphorylated at the 6-position by a kinase, likely N-acetylglucosamine (GlcNAc) kinase, to form N-glycolylglucosamine-6-phosphate (GlcNGc-6-P). researchgate.net
De-N-glycolylation : The final and irreversible step is the removal of the N-glycolyl group from GlcNGc-6-P. This reaction is thought to be catalyzed by the N-acetylglucosamine-6-phosphate deacetylase, yielding glucosamine-6-phosphate (GlcNH₂-6-P) and glycolate. nih.govresearchgate.net
The end products, glucosamine-6-phosphate and glycolate, are common metabolites that can enter central metabolic pathways such as glycolysis and the citric acid cycle. researchgate.net The activity of recombinant human enzymes in vitro supports the existence of this pathway in humans as well. nih.gov
| Step | Substrate | Enzyme (Proposed) | Product |
|---|---|---|---|
| 1 | N-glycolylneuraminic acid (Neu5Gc) | Sialic acid aldolase | N-glycolylmannosamine (ManNGc) + Pyruvate |
| 2 | N-glycolylmannosamine (ManNGc) | UDP-GlcNAc 2-epimerase | N-glycolylglucosamine (GlcNGc) |
| 3 | N-glycolylglucosamine (GlcNGc) | N-acetylglucosamine (GlcNAc) kinase | N-glycolylglucosamine-6-phosphate (GlcNGc-6-P) |
| 4 | N-glycolylglucosamine-6-phosphate (GlcNGc-6-P) | N-acetylglucosamine-6-phosphate deacetylase | Glucosamine-6-phosphate + Glycolate |
Elimination of Neu5Gc from Cellular Systems
Studies have shown that when human cells are loaded with Neu5Gc and then grown in a Neu5Gc-free environment, the intracellular levels of Neu5Gc decrease over time. nih.govresearchgate.net This indicates the presence of active mechanisms for its elimination. The metabolic degradation pathway described above is a primary route for the permanent removal of the N-glycolyl group from the cellular system by converting it into basic metabolic building blocks. nih.gov
In addition to enzymatic degradation, it is plausible that transport mechanisms contribute to the elimination of Neu5Gc from cells, although this is less clearly defined. Once liberated from glycoconjugates in the lysosome, free Neu5Gc can be exported to the cytosol via the lysosomal sialic acid transporter. nih.gov From the cytosol, it can either be re-utilized or enter the degradation pathway. The complete elimination from the organism would likely involve the excretion of the breakdown products, glycolate and glucosamine-6-phosphate, through normal metabolic waste removal processes.
Reutilization of N-Glycolylmannosamine and N-Glycolylglucosamine as Precursors
The metabolic pathway for Neu5Gc is not solely degradative; it also allows for the reutilization of its intermediates. nih.gov Specifically, N-glycolylmannosamine (ManNGc), a product of Neu5Gc cleavage, can re-enter the sialic acid biosynthesis pathway to regenerate Neu5Gc. researchgate.net
Evolutionary Glycobiology of N Glycolylneuraminic Acid
Loss-of-Function Mutations in the CMAH Gene
The inability of humans to synthesize Neu5Gc stems from mutations in the gene encoding cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH). This enzyme is responsible for the conversion of N-acetylneuraminic acid (Neu5Ac) to Neu5Gc. nih.govwikipedia.org
The human deficiency in Neu5Gc is the result of a specific, inactivating mutation in the CMAH gene. ucsd.edu This mutation, a 92-base pair deletion, led to a frameshift and a premature stop codon, rendering the resulting protein non-functional. nih.govnih.gov This genetic event is homozygous in all human populations, indicating it occurred before the dispersal of modern humans. nih.gov
Multiple dating methods have been employed to pinpoint the timing of this mutation. Analysis of Neandertal fossils revealed the presence of Neu5Ac but not Neu5Gc, indicating that the CMAH inactivation predates the common ancestor of humans and Neandertals, which lived approximately 500,000 to 600,000 years ago. pnas.orgnih.gov Further molecular clock analysis and dating of the specific Alu element insertion that caused the mutation estimate the inactivation to have occurred around 2 to 3 million years ago. pnas.orgoup.compnas.org This timing is significant as it precedes the expansion of the human brain, which began about 2.1 to 2.2 million years ago. pnas.orgnih.gov
Table 1: Estimated Timing of Human CMAH Gene Inactivation
| Dating Method | Estimated Time of Inactivation | Reference |
|---|---|---|
| Analysis of Neandertal Fossils | > 0.5–0.6 million years ago | pnas.orgnih.gov |
| Alu Element Insertion Dating | ≈ 2.7 million years ago | pnas.orgnih.gov |
| Molecular Clock Analysis | ≈ 2.8 million years ago | pnas.orgnih.gov |
The loss of CMAH function is not unique to the human lineage. Several other mammalian lineages have independently lost the ability to synthesize Neu5Gc through different mutations in the CMAH gene. oup.comfrontiersin.org This phenomenon is an example of convergent evolution.
For instance, New World monkeys experienced an inactivation of the CMAH gene approximately 30 million years ago due to a genomic inversion involving several exons. oup.comnih.gov The ferret genome has lost the first nine exons of the gene. oup.com Other instances of CMAH inactivation have been identified in pinnipeds (seals and sea lions), musteloids (weasels and their relatives), some bats, and toothed whales. oup.comresearchgate.net These independent loss-of-function events suggest that the absence of Neu5Gc can be evolutionarily advantageous under certain selective pressures. frontiersin.org
Consequences of N-Glycolylneuraminic Acid Deficiency on Glycocalyx Composition
The inactivation of the CMAH gene has a direct and significant impact on the composition of the glycocalyx, the dense layer of carbohydrates on the surface of cells. The primary consequence is the complete absence of endogenous Neu5Gc from human tissues. wikipedia.orgucsd.edu
With the enzymatic pathway to produce Neu5Gc blocked, its precursor, Neu5Ac, becomes the predominant sialic acid on human cell surfaces. ucsd.edunih.gov This results in a human glycocalyx that is biochemically distinct from that of most other mammals, which display a mosaic of both Neu5Ac and Neu5Gc. researchgate.netfrontiersin.org This alteration in the "self" molecular signature has far-reaching implications for human biology and susceptibility to disease. oup.com
Evolutionary Pressures and Adaptive Significance of Neu5Gc Loss
The fixation of the CMAH mutation in the hominin lineage suggests that the loss of Neu5Gc conferred a significant adaptive advantage. researchgate.netfrontiersin.org Several hypotheses have been proposed to explain the evolutionary pressures that drove this change.
One prominent theory is that the loss of Neu5Gc provided protection against certain pathogens. ucsd.edunih.gov Many pathogens, including some viruses and bacteria, use host sialic acids as receptors for entry into cells. ucsd.edu A pathogen that specifically recognized Neu5Gc would be unable to effectively infect hominins that lacked this sialic acid. oup.com For example, the most virulent form of malaria in humans, caused by Plasmodium falciparum, preferentially binds to Neu5Ac on red blood cells. wikipedia.org The absence of Neu5Gc and the corresponding abundance of Neu5Ac on human cells may have altered susceptibility to various infectious agents. ucsd.edu
Another potential consequence of Neu5Gc loss is its impact on immune system function. nih.govresearchgate.net The change in the cell-surface glycan landscape would have altered the ligands for Siglecs, a family of sialic acid-binding receptors involved in regulating immune responses. researchgate.net This could have led to a more reactive and inflammatory innate immune system in the human lineage. nih.gov
Furthermore, it has been proposed that the loss of Neu5Gc may have played a role in the evolution of the human brain. nih.govnih.govnih.gov Interestingly, even in mammals that produce Neu5Gc, its expression is selectively downregulated in the brain. nih.govpnas.org This suggests that high levels of Neu5Gc in neural tissue might be detrimental. The complete and permanent removal of Neu5Gc from all tissues in the human lineage could have lifted a constraint on brain development and expansion. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| N-glycolylneuraminic acid |
| N-acetylneuraminic acid |
Immunological Aspects of N Glycolylneuraminic Acid
Anti-N-Glycolylneuraminic Acid Antibody Responses
The origin of anti-Neu5Gc antibodies in humans is a direct consequence of the evolutionary loss of the CMAH gene. frontiersin.orgoup.com While humans cannot synthesize Neu5Gc, they are exposed to it through the consumption of mammalian-derived foods. medcraveonline.compnas.orgnih.gov This dietary Neu5Gc is metabolically incorporated into human cell surfaces, particularly in tissues with high turnover rates like epithelia and endothelia, as well as in fetal tissues and carcinomas. frontiersin.orgwhiterose.ac.uk The human immune system recognizes these Neu5Gc-displaying glycans as foreign, triggering the production of anti-Neu5Gc antibodies. nih.govresearchgate.net This immune response is established early in life, often coinciding with the introduction of Neu5Gc-containing foods such as cow's milk-based infant formula. researchgate.netfrontiersin.org
Virtually all humans have circulating antibodies specific for glycans carrying Neu5Gc. frontiersin.orgnih.gov However, the levels and types of these antibodies vary greatly among individuals. nih.gov The prevalence of anti-Neu5Gc antibodies is reported to be high across the population, with IgA, IgM, and IgG isotypes being detected. nih.govnih.govpnas.org Some studies indicate that these antibodies are present in all human sera examined so far. nih.gov The complexity of the anti-Neu5Gc humoral response, which targets a wide array of underlying glycan structures, makes it challenging to determine a definitive prevalence and can lead to conflicting evidence between studies using different detection methods. whiterose.ac.uk These antibodies are sometimes referred to as Hanganutziu-Deicher (HD) antibodies, originally identified in patients with serum sickness after treatment with animal antisera. medcraveonline.comwhiterose.ac.uk
The production of anti-Neu5Gc antibodies is intrinsically linked to diet. The primary sources of Neu5Gc are mammalian-derived foods, particularly red meats (e.g., beef, lamb, pork) and, to a lesser extent, dairy products. medcraveonline.compnas.orgpnas.org Poultry and fish contain very low to negligible amounts of Neu5Gc. medcraveonline.compnas.org When these foods are consumed, a small portion of the Neu5Gc is absorbed and incorporated into human glycoconjugates. researchgate.netpnas.org
This presentation of Neu5Gc on human cells is believed to be the primary stimulus for the production of anti-Neu5Gc antibodies. researchgate.net The continuous exposure to dietary Neu5Gc maintains a persistent immune response, leading to a state of chronic inflammation sometimes termed "xenosialitis". frontiersin.orgfrontiersin.org This ongoing antigen-antibody interaction has been suggested as a potential contributor to the high frequency of diseases associated with high red meat consumption, such as certain carcinomas. medcraveonline.compnas.orgnih.gov While a direct correlation between the quantity of red meat intake and antibody levels in healthy adults is still under investigation, the dietary link remains the foundational explanation for the widespread presence of these antibodies in humans. frontiersin.orgnih.gov Interestingly, the presentation of Neu5Gc-containing epitopes on commensal gut bacteria that have scavenged Neu5Gc from the diet may also contribute to the induction of anti-Neu5Gc antibodies. whiterose.ac.uk
The human immune response to Neu5Gc is both polyclonal and highly diverse, meaning that a wide spectrum of antibodies is produced, targeting numerous distinct epitopes. nih.govnih.gov The anti-Neu5Gc antibodies are not directed solely against the Neu5Gc monosaccharide itself. Instead, their binding specificity is heavily influenced by the underlying glycan chain to which Neu5Gc is attached. nih.govpnas.org This includes the linkage type (e.g., α2-3 or α2-6) and the structure of the adjacent sugars, creating a vast array of potential Neu5Gc-neoantigens. nih.gov
The antibody repertoire includes IgG, IgM, and IgA isotypes, with IgG being the most common and abundant. nih.govresearchgate.net The diversity of the antibody response varies significantly from person to person, with some individuals possessing remarkably high titers of anti-Neu5Gc antibodies. nih.gov Glycan microarray analyses have been instrumental in characterizing this diversity, revealing that different individuals have unique antibody "fingerprints" against a large panel of Neu5Gc-containing glycans. nih.govoncotarget.com This repertoire is not static; it can be significantly altered and expanded upon specific immunogenic challenges, such as treatment with animal-derived biotherapeutics (e.g., anti-thymocyte globulin), which can lead to a strong induction of pre-existing anti-Neu5Gc IgGs and the development of new antibody specificities with increased binding affinity. oncotarget.com Studies have also shown that in certain conditions like multiple sclerosis, patients may exhibit a specific pattern of IgG reactivity towards particular Neu5Gc epitopes. neurology.org
Molecular Recognition by Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs)
Siglecs are a family of I-type lectins expressed on immune cells that recognize sialic acids and play crucial roles in regulating immune responses. The human-specific loss of Neu5Gc and the corresponding increase in its precursor, Neu5Ac, have had significant evolutionary consequences for the binding preferences of human Siglecs. pnas.orgresearchgate.net
Human Siglecs exhibit diverse and distinct binding preferences for Neu5Gc versus Neu5Ac. This specificity is critical as it allows the immune system to distinguish between "self" (Neu5Ac-rich) and "non-self" or "altered-self" glycans. Some human Siglecs, such as Siglec-1 (sialoadhesin), show a strong preference for Neu5Ac over Neu5Gc. researchgate.net In contrast, others can recognize both, though often with a clear preference. For instance, Siglec-10 shows a preference for Neu5Gc over Neu5Ac. frontiersin.orgresearchgate.net Mouse Siglec-F, a functional paralogue of human Siglec-8, demonstrates a strict preference for Neu5Ac and does not bind to Neu5Gc-containing glycans. frontiersin.org The binding preference can also be influenced by the linkage of the sialic acid to the underlying glycan. frontiersin.org
| Human Siglec | Binding Preference (Neu5Ac vs. Neu5Gc) | Reference |
|---|---|---|
| Siglec-1 (Sialoadhesin) | Strongly prefers Neu5Ac | researchgate.net |
| Siglec-2 (CD22) | Binds Neu5Ac and Neu5Gc equally well | researchgate.net |
| Siglec-3 (CD33) | Slight preference for Neu5Gc; recognizes both | researchgate.netnih.gov |
| Siglec-4a (MAG) | Prefers Neu5Ac | researchgate.net |
| Siglec-5 | Prefers Neu5Gc over Neu5Ac | researchgate.netnih.gov |
| Siglec-9 | Recognizes both Neu5Ac and Neu5Gc, but non-human primate orthologs strongly prefer Neu5Gc | nih.govoup.com |
| Siglec-10 | Prefers Neu5Gc over Neu5Ac, particularly in α2-6 linkages | frontiersin.orgresearchgate.net |
| Siglec-11 | Preferentially recognizes α2-8–linked Neu5Ac dimers | frontiersin.org |
| Siglec-12 | Human version is non-functional; arginine-restored version strongly prefers Neu5Gc | frontiersin.org |
A significant evolutionary divergence is observed in Siglec binding preferences between humans and non-human primates, such as chimpanzees and baboons. nih.govfrontiersin.org The ancestral condition for many primate Siglecs appears to be a preference for Neu5Gc, which would have been the dominant "self" sialic acid. pnas.org Following the loss of Neu5Gc in the hominin lineage, human Siglecs likely underwent adaptive evolution to better recognize the now-abundant Neu5Ac. oup.comoup.com
For example, chimpanzee and gorilla Siglec-9 show a strong preference for Neu5Gc, whereas human Siglec-9 binds both Neu5Ac and Neu5Gc more indiscriminately. oup.com Similarly, baboon Siglec-3 and Siglec-5 exhibit a robust preference for Neu5Gc, which is more relaxed in their human counterparts. nih.gov Chimpanzee Siglec-12, which is functional, strongly prefers Neu5Gc, while the human ortholog, Siglec-XII, harbors a mutation that abolishes sialic acid binding altogether. frontiersin.org This evolutionary shift suggests that the endogenous sialic acid landscape was a major driving force in shaping the binding specificity of CD33-related Siglecs in humans. oup.com
| Siglec | Human Ortholog Binding | Non-Human Primate Ortholog Binding | Reference |
|---|---|---|---|
| Siglec-3 (CD33) | Slight preference for Neu5Gc, but recognizes Neu5Ac | Baboon Siglec-3 strongly prefers Neu5Gc | nih.gov |
| Siglec-5 | Prefers Neu5Gc, but shows relaxed recognition of Neu5Ac | Baboon Siglec-5 strongly prefers Neu5Gc | nih.gov |
| Siglec-9 | Binds both Neu5Ac and Neu5Gc | Chimpanzee and Gorilla Siglec-9 strongly prefer Neu5Gc | oup.com |
| Siglec-12 | Non-functional (does not bind sialic acids) | Chimpanzee Siglec-12 strongly prefers Neu5Gc | frontiersin.org |
Role of Neu5Gc in Modulating Siglec-Mediated Cellular Signaling
N-glycolylneuraminic acid (Neu5Gc) plays a significant role in modulating cellular signaling pathways mediated by Siglecs (sialic acid-binding immunoglobulin-like lectins). Siglecs are a family of transmembrane receptors primarily expressed on immune cells that recognize sialic acids. nih.govfrontiersin.org The interaction between Neu5Gc and Siglecs can either activate or inhibit cellular responses, depending on the specific Siglec and cell type involved.
The binding preferences of Siglecs for different forms of sialic acid, such as Neu5Gc versus N-acetylneuraminic acid (Neu5Ac), are diverse. For instance, murine CD22 (Siglec-2) shows a preference for Neu5Gc over Neu5Ac. nih.govnih.gov This preferential binding can influence the threshold for B cell activation. However, studies have shown that the high-affinity interaction mediated by Neu5Gc is not essential for CD22 cis-ligands to regulate B cell signaling, suggesting that low-affinity interactions are sufficient. nih.gov In humans, who cannot synthesize Neu5Gc, some Siglecs have evolved to recognize both Neu5Ac and Neu5Gc. researchgate.net For example, human Siglec-3 (CD33) and Siglec-6 recognize both sialic acids, while Siglec-5 may have some preference for Neu5Gc. researchgate.net
The loss of Neu5Gc in humans and the subsequent increase in Neu5Ac may have altered biological processes involving certain Siglecs. researchgate.net For example, human Siglec-1 (sialoadhesin) has a strong preference for Neu5Ac, meaning humans have a higher density of ligands for this receptor compared to great apes that express Neu5Gc. researchgate.net
Furthermore, the expression of Neu5Gc-containing glycans on T cells has been shown to negatively regulate their proliferation. nih.gov Upon activation, T cells downregulate Neu5Gc expression, which is associated with changes in the expression of ligands for various Siglecs, including an increase in ligands for sialoadhesin and Siglec-F and a decrease in ligands for CD22. nih.govresearchgate.net This shift in sialoglycan expression on activated T cells modulates the immune response. nih.gov The metabolic introduction of Neu5Gc into human and Cmah knockout (human-like) T cells has been shown to blunt their activation and proliferation. researchgate.net
Table 1: Binding Preferences and Functional Implications of Siglecs for Neu5Gc
| Siglec | Species | Binding Preference (Neu5Gc vs. Neu5Ac) | Cellular Function Modulation |
|---|---|---|---|
| CD22 (Siglec-2) | Mouse | Prefers Neu5Gc | Regulates B cell activation threshold. nih.gov |
| CD22 (Siglec-2) | Human | Binds both Neu5Ac and Neu5Gc | Inhibits B-cell signaling. oup.com |
| Siglec-1 (Sialoadhesin) | Human | Strongly prefers Neu5Ac | Higher density of ligands in humans compared to great apes. researchgate.net |
| Siglec-3 (CD33) | Human | Recognizes both Neu5Ac and Neu5Gc | Modulates immune cell activity. researchgate.net |
| Siglec-5 | Human | May have some preference for Neu5Gc | Involved in immune regulation. researchgate.net |
| Siglec-G | Mouse | Prefers Neu5Gc | Inhibitory receptor mainly on B-1 cells. oup.com |
Immunological Implications of Neu5Gc-Containing Glycans
Immune Recognition and Response
Since humans are genetically unable to produce N-glycolylneuraminic acid (Neu5Gc) due to an inactivating mutation in the CMAH gene, this molecule is recognized as foreign by the human immune system. biolegend.combiolegend.comfrontiersin.org Exposure to Neu5Gc, primarily through the consumption of red meat and dairy products, leads to the production of circulating antibodies against it. biolegend.comresearchgate.netresearchgate.net These anti-Neu5Gc antibodies, including IgM, IgA, and IgG isotypes, are present in virtually all humans and appear in early life, coinciding with the introduction of Neu5Gc-containing foods. frontiersin.orgfrontiersin.orgnih.gov
The immune response to Neu5Gc is a unique situation where a foreign carbohydrate from the diet becomes metabolically incorporated into human tissues, particularly on the surface of endothelial and epithelial cells, creating what is termed a "xeno-autoantigen". frontiersin.orgnih.gov This means the immune system is mounting a response against a foreign molecule that is now part of the "self".
The diversity and specificity of the anti-Neu5Gc antibody repertoire can be extensive. mdpi.com Studies using glycan microarrays have revealed that the immune response is not just to a single Neu5Gc epitope but to a variety of Neu5Gc-containing glycans. oncotarget.com The levels and types of these antibodies can vary among individuals and can be influenced by factors like diet, age, and gender. mdpi.com For instance, treatment with animal-derived biotherapeutics, such as rabbit anti-thymocyte globulin (ATG), which contains Neu5Gc, can lead to a significant increase in the diversity and affinity of anti-Neu5Gc IgG antibodies. oncotarget.com
Chronic Inflammation Hypothesis
The continuous presence of dietary Neu5Gc on human cell surfaces and the circulating anti-Neu5Gc antibodies that recognize these "xeno-autoantigens" form the basis of the chronic inflammation hypothesis, also known as "xenosialitis". frontiersin.orgfrontiersin.orgresearchgate.net This hypothesis proposes that the interaction between anti-Neu5Gc antibodies and Neu5Gc incorporated into tissues leads to a persistent, low-grade inflammatory state. researchgate.netresearchgate.netpnas.org
This chronic inflammation is thought to contribute to the pathogenesis of several human diseases that have an inflammatory component and are associated with red meat consumption, such as cancer and atherosclerosis. frontiersin.orgresearchgate.netfrontiersin.org The deposition of anti-Neu5Gc antibodies on Neu5Gc-expressing cells could trigger inflammatory cascades through the activation of the complement system or by engaging Fc receptors on immune cells. pnas.org
Experimental evidence from studies on human-like Cmah-deficient mice supports this hypothesis. When these mice are fed Neu5Gc and subsequently challenged with anti-Neu5Gc antibodies, they develop systemic inflammation. nih.govpnas.org Long-term exposure to this combination has been shown to promote a higher incidence of carcinomas. nih.govpnas.org This suggests that Neu5Gc could be a key link between the consumption of red meat and the increased risk of certain inflammatory-driven diseases. frontiersin.org
Table 2: Key Findings Supporting the Chronic Inflammation Hypothesis (Xenosialitis)
| Finding | Experimental Model | Key Observation | Reference |
|---|---|---|---|
| Neu5Gc incorporation into tissues | Humans | Dietary Neu5Gc is found on endothelial and epithelial cells, creating xeno-autoantigens. | frontiersin.orgnih.gov |
| Presence of anti-Neu5Gc antibodies | Humans | Circulating IgM, IgA, and IgG antibodies against Neu5Gc are found in almost all individuals. | frontiersin.orgfrontiersin.org |
| Antibody-mediated inflammation | Cmah-deficient mice | Transfer of anti-Neu5Gc antibodies to mice with Neu5Gc-positive tumors enhanced tumor growth, inflammation, and angiogenesis. | pnas.org |
| Diet-induced systemic inflammation | Cmah-deficient mice | Feeding Neu5Gc to mice with anti-Neu5Gc antibodies resulted in systemic inflammation. | nih.govpnas.org |
| Increased carcinoma risk | Cmah-deficient mice | Long-term exposure to dietary Neu5Gc and anti-Neu5Gc antibodies led to a five-fold increase in carcinoma incidence. | nih.govpnas.org |
Molecular Mechanisms of Xenosialitis
The molecular mechanisms underlying xenosialitis involve the interaction of anti-Neu5Gc antibodies with Neu5Gc-glycans displayed on cell surfaces, leading to a pro-inflammatory response. sciopen.com This interaction can trigger several downstream inflammatory pathways.
One of the key mechanisms is the activation of endothelial cells. In vitro studies have shown that human umbilical vein endothelial cells that have incorporated Neu5Gc can be activated by serum containing anti-Neu5Gc antibodies, leading to a phenotype that promotes the binding of white blood cells. frontiersin.org This suggests that the antibody-antigen interaction on the endothelial surface can initiate an inflammatory cascade.
In mouse models, the presence of anti-Neu5Gc antibodies in mice with Neu5Gc-expressing tumors leads to increased infiltration of inflammatory cells and enhanced angiogenesis within the tumors. pnas.org This process is associated with the upregulation of cyclooxygenase-2 (COX-2), an enzyme linked to multiple pro-inflammatory pathways. mdpi.compnas.org The inflammatory effects, including enhanced tumor growth, were suppressed by a COX-2 inhibitor. pnas.org
Furthermore, studies in Cmah-deficient mice have demonstrated that dietary Neu5Gc can activate the NF-κB signaling pathway, a central regulator of inflammation. sciopen.com This activation leads to a significant increase in the serum concentration of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. sciopen.com The process of xenosialitis is thus characterized by the deposition of antibodies, activation of inflammatory cells, and the production of inflammatory mediators, which together create a chronic inflammatory microenvironment. pnas.orgsciopen.com
Role of N Glycolylneuraminic Acid in Biological Processes and Pathophysiology
N-Glycolylneuraminic Acid in Host-Pathogen Interactions
N-glycolylneuraminic acid (Neu5Gc), a sialic acid found in most mammals but not naturally synthesized in humans, plays a significant role in the complex interplay between hosts and pathogens. Its presence or absence can dictate pathogen susceptibility and immune responses.
Microbial Molecular Mimicry and Immune Evasion
A key strategy employed by pathogens to evade the host immune system is molecular mimicry, where they decorate their own surfaces with molecules that resemble host structures. nih.gov Several successful bacterial pathogens incorporate sialic acids into their surface lipo-oligosaccharides (LOS), lipo-polysaccharides (LPS), or polysaccharide capsules. nih.gov This "sialylation" allows them to masquerade as host cells, thereby avoiding recognition by the immune system. nih.gov
This mimicry of host glycans can prevent the activation of the complement system and phagocytosis, allowing the pathogen to persist and proliferate within the host. nih.gov While many human pathogens have adapted to mimic Neu5Ac-containing structures, pathogens in Neu5Gc-expressing animals can utilize Neu5Gc for the same purpose, effectively cloaking themselves from the host's immune surveillance.
Neu5Gc as a Receptor for Pathogenic Factors
N-glycolylneuraminic acid can serve as a direct binding receptor for a variety of pathogenic factors, including viruses, bacteria, and their toxins. nih.gov The specificity of pathogen adhesins and toxins for particular sialic acids is a critical determinant of host and tissue tropism.
Several examples highlight the role of Neu5Gc as a pathogen receptor. nih.gov For instance, the swine pathogen Escherichia coli K99 utilizes Neu5Gc as a receptor to mediate infection. nih.gov Similarly, the macaque monkey virus SV40 and the protozoan malaria parasite Plasmodium reichenowi, which infects chimpanzees, are examples of pathogens that specifically recognize Neu5Gc. nih.gov The absence of Neu5Gc on human cells renders them resistant to infection by these particular pathogens, illustrating how a single evolutionary change in glycan biosynthesis can establish a species barrier to infection. wikipedia.org
Table 1: Examples of Pathogens and their Interaction with Neu5Gc
| Pathogen/Factor | Host/Model | Role of Neu5Gc | Reference |
|---|---|---|---|
| Escherichia coli K99 | Swine | Receptor for adhesion | nih.gov |
| Simian Virus 40 (SV40) | Macaque monkeys | Receptor for entry | nih.gov |
| Plasmodium reichenowi | Chimpanzees | Receptor for erythrocyte invasion | nih.gov |
| Influenza A Virus (some avian strains) | Avian species, Mice | Binding receptor | nih.gov |
Neu5Gc in Context of Interspecies Biological Interactions
The human-specific loss of Neu5Gc production has profound implications for interspecies interactions, particularly concerning diet and the use of animal models in biomedical research.
Dietary Incorporation and Xenorecognition
Although humans cannot synthesize Neu5Gc, they can incorporate it into their own tissues from dietary sources, primarily red meats (such as lamb, pork, and beef) and, to a lesser extent, dairy products. wikipedia.orgnih.gov This absorbed Neu5Gc is metabolically incorporated into human glycoproteins and glycolipids, particularly in tissues with high cell turnover like epithelia and endothelia. nih.govnih.gov
Because Neu5Gc is a foreign molecule to the human immune system, its presence on cell surfaces can elicit an immune response. researchgate.net All humans have circulating antibodies against Neu5Gc-containing glycans. nih.gov This phenomenon, termed "xenorecognition," leads to a chronic, low-grade inflammation known as "xenosialitis". nih.gov This diet-induced immune response has been hypothesized to contribute to the development of various inflammatory diseases and cancer progression, where Neu5Gc is found to accumulate. researchgate.nettandfonline.com The interaction between dietary Neu5Gc and the human immune system represents a unique form of interspecies biological interaction with potential health consequences.
Table 2: Dietary Sources and Human Immune Response to Neu5Gc
| Factor | Description | Significance | Reference |
|---|---|---|---|
| Primary Dietary Sources | Red meats (beef, pork, lamb), dairy products. | Introduction of a non-human sialic acid into the body. | wikipedia.org |
| Metabolic Fate | Absorption from the gut and incorporation into human cell surface glycans. | Neu5Gc becomes a "xeno-autoantigen" on human tissues. | nih.govnih.gov |
| Immune Response | Production of anti-Neu5Gc antibodies by the human immune system. | Potential for chronic inflammation ("xenosialitis") due to antibody binding to Neu5Gc-displaying tissues. | nih.govresearchgate.net |
Neu5Gc in Animal Models for Human Disease Research
The difference in sialic acid profiles between humans and other mammals presents a significant challenge in using animal models for human disease research. nih.gov Many commonly used laboratory animals, including mice, express Neu5Gc, which can affect their susceptibility to human pathogens and the relevance of research findings to human health. nih.govresearchgate.net
For example, in influenza virus research, the virus's hemagglutinin protein binds to sialic acids to initiate infection. nih.govnih.gov Human influenza viruses have adapted to preferentially bind to Neu5Ac linked in an α2,6 configuration, which is abundant in the human upper respiratory tract. nih.gov Mice, however, express both Neu5Ac and Neu5Gc, primarily with α2,3 linkages, making them poor natural models for human influenza infection without prior virus adaptation. nih.govresearchgate.net Ferrets are considered a more suitable model because, like humans, they lack Neu5Gc and have a similar distribution of sialic acid linkages in their respiratory tracts. nih.govresearchgate.net
To overcome these limitations, researchers have developed genetically modified animal models. nih.gov The most notable is the CMAH knockout mouse, which, like humans, is unable to synthesize Neu5Gc. nih.gov These Neu5Gc-null mice have become invaluable tools for studying the role of Neu5Gc in host-pathogen interactions, the health implications of dietary Neu5Gc, and the human-specific aspects of various diseases. nih.govnih.gov The generation of Neu5Gc-null pigs and cattle also holds promise for xenotransplantation and the development of safer biotherapeutics. nih.gov
Table 3: Sialic Acid Expression in Humans and Common Animal Models
| Species | Neu5Gc Expression | Predominant Sialic Acid Linkage (Respiratory Tract) | Suitability for Human Influenza Research | Reference |
|---|---|---|---|---|
| Humans | Absent | α2,6 | - | nih.gov |
| Mice | Present | α2,3 | Low (requires virus adaptation) | nih.govresearchgate.net |
| Ferrets | Absent | α2,6 | High | nih.govresearchgate.net |
| ***CMAH* Knockout Mice** | Absent | α2,3 | Improved model for studying Neu5Gc-related effects | nih.gov |
Glycosylation of Biotherapeutics and Immunogenicity Concerns
A significant consideration in the development and use of biotherapeutics is the nature of their glycosylation, particularly the presence of non-human glycans such as N-glycolylneuraminic acid (Neu5Gc). Because humans cannot synthesize Neu5Gc due to an inactivating mutation in the CMAH gene, this sialic acid is recognized as foreign by the human immune system, leading to the production of anti-Neu5Gc antibodies. nih.govfrontiersin.orgtcichemicals.com The presence of Neu5Gc on therapeutic proteins, which are often produced in non-human mammalian cell lines, can therefore trigger immune responses with potential consequences for drug efficacy and safety. researchgate.netnih.gov
Many biotherapeutics are produced in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or murine myeloma cells (e.g., SP2/0), which are capable of synthesizing Neu5Gc. researchgate.netfrontiersin.org Consequently, Neu5Gc can be incorporated into the glycan structures of these therapeutic proteins. researchgate.netnih.gov The consumption of red meat and dairy products also exposes humans to dietary Neu5Gc, which can be metabolically incorporated into their own tissues, albeit at low levels. nih.govnih.gov This dietary exposure is thought to be the primary reason for the ubiquitous presence of circulating anti-Neu5Gc antibodies in the human population. nih.govresearchgate.net
The administration of a biotherapeutic containing Neu5Gc can lead to an encounter between the drug and pre-existing anti-Neu5Gc antibodies. nih.gov This interaction can result in the formation of immune complexes, which may lead to a more rapid clearance of the drug from circulation, potentially reducing its therapeutic efficacy. researchgate.netresearchgate.net Studies in human-like Cmah-knockout mice have demonstrated that the presence of circulating anti-Neu5Gc antibodies can lead to the rapid clearance of Neu5Gc-containing monoclonal antibodies. nih.govfrontiersin.orgresearchgate.net
Furthermore, exposure to Neu5Gc-glycosylated biotherapeutics can boost the immune response, leading to an increase in the titer and diversity of anti-Neu5Gc antibodies. nih.govfrontiersin.org For instance, treatment with anti-thymocyte globulin (ATG), which is produced in rabbits and contains Neu5Gc, has been associated with an increase in both the levels and the diversity of anti-Neu5Gc antibodies in patients. nih.govfrontiersin.org
The immunogenicity of Neu5Gc on biotherapeutics is influenced by the production system. For example, Cetuximab, a monoclonal antibody produced in murine myeloma cells, contains Neu5Gc. nih.govfrontiersin.orgucsd.edu In contrast, Panitumumab, which is produced in CHO cells, lacks Neu5Gc. nih.gov This difference in Neu5Gc content has been shown to affect their clearance rates in mouse models with pre-existing anti-Neu5Gc antibodies. nih.govfrontiersin.org While CHO cells can produce Neu5Gc, the levels can be influenced by cell culture conditions and can be controlled to some extent. researchgate.netnih.gov
Below are tables summarizing key research findings on the presence of Neu5Gc in different biotherapeutics and the observed immunological responses.
Research Findings on Neu5Gc in Biotherapeutics
| Biotherapeutic | Production Cell Line | Neu5Gc Presence | Key Findings |
| Cetuximab | Murine Myeloma (SP2/0) | Yes | Contains Neu5Gc, which can induce an anti-Neu5Gc antibody response in Cmah knockout mice and lead to faster clearance. nih.govfrontiersin.orgucsd.eduresearchgate.net |
| Panitumumab | Chinese Hamster Ovary (CHO) | No | Lacks Neu5Gc and does not show the same rapid clearance in the presence of anti-Neu5Gc antibodies. nih.govucsd.eduresearchgate.net |
| Anti-thymocyte globulin (ATG) | Rabbit | Yes | Treatment is associated with increased titers and diversity of anti-Neu5Gc antibodies in patients. nih.govfrontiersin.org |
| Rituximab | Chinese Hamster Ovary (CHO) | Low | Produced in CHO cells which generally have lower CMAH expression than other cell lines like NSO. nih.gov |
| Ofatumumab | Murine (NS0) | Higher | The proportion of N-linked glycans with Neu5Gc is higher compared to Rituximab. nih.gov |
| Recombinant Erythropoietin | Chinese Hamster Ovary (CHO) | Variable | Some studies failed to show a human immune response against Neu5Gc in this biotherapeutic, though this may be dependent on the detection methods used. nih.govfrontiersin.org |
Impact of Anti-Neu5Gc Antibodies on Biotherapeutic Clearance (Mouse Model)
| Biotherapeutic | Presence of Anti-Neu5Gc Antibodies | Effect on Clearance |
| Cetuximab (Neu5Gc-containing) | Yes | Rapid clearance of the drug from circulation. nih.govfrontiersin.orgresearchgate.net |
| Panitumumab (Neu5Gc-deficient) | Yes | No significant impact on clearance rate. nih.govfrontiersin.org |
While the immunogenic potential of Neu5Gc on biotherapeutics is well-documented in preclinical models, the clinical significance remains a subject of ongoing research and debate. researchgate.netfrontiersin.org Some studies have not found a clear correlation between pre-existing anti-Neu5Gc antibodies and adverse effects or reduced efficacy of certain biotherapeutics in human patients. nih.gov However, the potential for immunogenicity necessitates the monitoring and control of Neu5Gc content in therapeutic glycoproteins. researchgate.netscienceopen.com
Advanced Methodologies for N Glycolylneuraminic Acid Research and Analysis
Structural Elucidation of Neu5Gc-Containing Glycoconjugates
The precise structural identification of glycans containing N-glycolylneuraminic acid (Neu5Gc) is fundamental to understanding their biological roles. Advanced analytical methodologies are essential for characterizing the intricate structures of Neu5Gc-glycoconjugates and for profiling their specific interactions with binding partners.
Glycan Array Technology for Ligand Specificity Profiling
Glycan array technology has emerged as a powerful high-throughput method for investigating the binding specificity of glycan-binding proteins (GBPs), such as lectins, antibodies, and viral proteins, to a wide range of carbohydrate structures. nih.gov These arrays consist of a library of structurally defined glycans, including those terminating in Neu5Gc, immobilized on a solid surface. nih.govacs.org By exposing the array to a fluorescently labeled GBP, specific interactions can be detected and quantified, providing a detailed profile of its ligand preferences. nih.gov
This technology has been critical in differentiating the binding preferences for N-acetylneuraminic acid (Neu5Ac) versus Neu5Gc. For instance, studies on viral proteins have revealed subtle but significant differences in receptor specificity. The human polyomavirus 9 (HPyV9) VP1 protein was found to preferentially bind to sialyllactosamine structures ending in Neu5Gc over those with Neu5Ac. nih.gov High-resolution crystal structures revealed that the HPyV9 protein makes specific hydrogen bond contacts with the extra hydroxyl group on the glycolyl moiety of Neu5Gc, a bond that cannot be formed by the closely related simian B-lymphotropic polyomavirus (LPyV). nih.gov
Similarly, research on influenza A viruses has utilized glycan arrays to dissect the molecular basis of Neu5Gc specificity. While most influenza viruses bind to Neu5Ac, certain extinct equine H7N7 viruses were known to bind Neu5Gc. biorxiv.org Mutational analysis of avian H7 hemagglutinins, guided by structural insights, demonstrated that introducing an A135E mutation was key to enabling binding to α2,3-linked Neu5Gc, although it did not eliminate Neu5Ac binding. biorxiv.orgasm.org This highlights the utility of glycan arrays in pinpointing specific amino acid residues that govern the switch in sialic acid specificity.
Specialized sialoside microarrays, which feature pairs of glycans differing only in the presence of Neu5Ac or Neu5Gc, offer a systematic way to compare binding preferences. zbiotech.com These arrays allow for the direct assessment of how the single hydroxyl group difference between Neu5Ac and Neu5Gc influences molecular recognition across a broad range of underlying glycan structures. zbiotech.com
| Glycan-Binding Protein | Methodology | Key Finding | Reference |
| Human Polyomavirus 9 (HPyV9) VP1 | Glycan Microarray Screening & X-ray Crystallography | Preferentially binds to Neu5Gc-terminated glycans over Neu5Ac-terminated ones due to specific hydrogen bonding. | nih.gov |
| Avian Influenza H7 Hemagglutinin | Glycan Microarray & Mutational Analysis | Introduction of an A135E mutation conferred binding to α2,3-linked Neu5Gc. | biorxiv.orgasm.org |
| Various Glycan-Binding Proteins | Sialoside Microarray | Systematic comparison of binding to 50 pairs of structurally defined N-glycans and LacNAc glycans differing only by Neu5Ac or Neu5Gc termination. | zbiotech.com |
Advanced Glycomics and Sialic Acid Analysis
Advanced glycomics, primarily driven by mass spectrometry (MS), provides the tools for the detailed characterization and quantification of Neu5Gc in complex biological samples. nih.gov Given that Neu5Gc is often present in trace amounts in human tissues, highly sensitive analytical methods are required for its detection. nih.govoup.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for sialic acid analysis. oup.commdpi.com This method can distinguish and quantify different sialic acid forms, including Neu5Ac, Neu5Gc, and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). For example, a glycomic analysis of human throat cancer tissues using LC-MS/MS revealed that while Neu5Ac was the major sialic acid species (approximately 85 µg/g of tissue), Neu5Gc was also detectable, albeit at a much lower concentration (approximately 0.03 µg/g), accounting for only about 0.035% of the total sialic acid content. oup.com
The structural characterization of Neu5Gc-containing glycoconjugates often involves the enzymatic release of N-glycans or O-glycans from glycoproteins, followed by purification and MS analysis. frontiersin.org Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS has been used to identify complex-type N-glycans carrying Neu5Gc released from porcine heart valves. frontiersin.org Further structural details, such as linkage positions (e.g., α2,3- or α2,6-linkages), can be determined through MS/MS fragmentation analysis. mdpi.com For instance, in rabbit intestinal mucin, where Neu5Gc is abundant, LC-MS/MS analysis identified Neu5Gc linked α2-3 to galactose and α2-6 to N-acetylgalactosamine-ol. mdpi.com
These advanced analytical methods have confirmed that Neu5Gc can be incorporated into various glycoconjugates, including glycoproteins and gangliosides (e.g., GM3 and GD3), in animal tissues and, through dietary intake, in human tissues. nih.govfrontiersin.org
| Sample Type | Analytical Technique | Major Sialic Acid | Neu5Gc Proportion | Key Finding | Reference |
| Human Throat Cancer | LC-MS/MS | Neu5Ac (97%) | ~0.035% of total sialic acid | Confirmed the presence of trace, but detectable, levels of Neu5Gc in malignant human tissue. | oup.com |
| Hyla Rabbit Intestinal Mucin | LC-MS/MS | Neu5Gc | 91% of sialylated O-glycans | Showed species-specific diversity with an extremely high abundance of Neu5Gc-containing O-glycans. | mdpi.com |
| Porcine Heart Valves | MALDI-TOF MS | Neu5Gc | Not quantified | Identified numerous complex type N-glycans carrying Neu5Gc. | frontiersin.org |
Genetic and Cellular Engineering Approaches for Studying Neu5Gc
To investigate the biological consequences of Neu5Gc expression and its absence in humans, researchers have developed sophisticated genetic and cellular engineering tools. These include knockout animal models that mimic human biology and in vitro cell culture systems to study molecular mechanisms.
CMAH Knockout Animal Models (e.g., mice, pigs, cattle)
The human-specific loss of Neu5Gc synthesis is due to an inactivating mutation in the gene for cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme that converts the precursor Neu5Ac to Neu5Gc. nih.govfrontiersin.org To model this human-like condition, researchers have used gene-editing technologies like CRISPR/Cas9 to create CMAH knockout (KO) animals.
Cmah-KO mice have been instrumental as a "humanized" model. ucsd.eduplos.org Lacking the ability to synthesize their own Neu5Gc, these mice are used to study the metabolic incorporation of dietary Neu5Gc and the subsequent immune and inflammatory responses. ucsd.edunih.gov For example, when Cmah⁻/⁻ mice are fed a Neu5Gc-rich diet, they incorporate the sialic acid into their tissues and develop anti-Neu5Gc antibodies, mirroring the situation in humans. researchgate.net This model is crucial for investigating the role of Neu5Gc in conditions like inflammation and tumor progression. ucsd.edu
Beyond mice, CMAH-KO models have been developed in larger animals, such as pigs and cattle, primarily for applications in xenotransplantation. frontiersin.org Since Neu5Gc is a major xenoantigen (along with α-Gal) that can provoke a strong immune rejection response in human recipients of animal-derived tissues or organs, eliminating its expression is a critical step toward creating safer and more compatible biomaterials. frontiersin.orgplos.org Researchers have successfully generated pigs and cattle with biallelic knockout of both the GGTA1 (for α-Gal) and CMAH genes. frontiersin.org These double-knockout animals are viable and fertile and serve as a source for developing bioprosthetic heart valves, cells, and tissues with reduced immunogenicity. frontiersin.org
| Animal Model | Gene Targeted | Primary Research Application | Key Characteristic | Reference |
| Mouse | Cmah | Modeling human-like Neu5Gc deficiency, studying dietary uptake and immune response. | Lacks endogenous Neu5Gc synthesis; develops anti-Neu5Gc antibodies when fed Neu5Gc. | ucsd.eduplos.orgnih.govresearchgate.net |
| Pig | CMAH (often with GGTA1) | Xenotransplantation; creating organs and tissues with reduced immunogenicity for human recipients. | Lacks the major xenoantigens Neu5Gc and α-Gal. | frontiersin.org |
| Cattle | CMAH (with GGTA1) | Xenotransplantation; source of hypoallergenic biomaterials. | Absence of Neu5Gc and α-Gal antigens confirmed on cell surfaces. | frontiersin.org |
In Vitro Cell Culture Models for Neu5Gc Expression and Uptake Studies
In vitro cell culture systems provide controlled environments to dissect the cellular and molecular mechanisms of Neu5Gc metabolism. These models generally fall into two categories: those used to study the uptake of exogenous Neu5Gc and those engineered to endogenously synthesize it.
Human cell lines, which are naturally CMAH-deficient, are excellent models for studying Neu5Gc uptake. Studies have shown that while normal resting human cells incorporate very little Neu5Gc, activated T-cells and particularly malignant cells, such as human leukemia cell lines (e.g., K562, CEM), are highly efficient at incorporating exogenous Neu5Gc from the culture medium. ucsd.edu This uptake is thought to occur via pinocytosis, and the incorporated Neu5Gc is then expressed on the cell surface within endogenous glycoconjugates. ucsd.edufrontiersin.org This phenomenon is used to study how dietary Neu5Gc may preferentially accumulate in tumors and to test the functional consequences, such as the binding of human anti-Neu5Gc antibodies that can mediate cytotoxicity. ucsd.edu
Conversely, to study the intrinsic effects of Neu5Gc expression, human tumor cells can be genetically engineered to express a functional murine Cmah gene. uio.no This forces the cells to synthesize Neu5Gc, making them targets for specific immunotherapies. For example, human tumor cells engineered to express mouse Cmah became susceptible to killing by chimeric antigen receptor (CAR) T-cells designed to target the Neu5Gc-containing ganglioside GM3(Neu5Gc). uio.nofrontiersin.org These models are invaluable for the preclinical evaluation of cancer therapies targeting this non-human antigen. Furthermore, mouse cell lines that are Cmah-negative can also be used to study uptake, confirming that Neu5Gc can be acquired from external sources like fetal bovine serum in the culture medium. uio.nofrontiersin.org
| Cell Model | Experimental Approach | Purpose of Study | Key Finding | Reference |
| Human Leukemia Cells (K562, CEM) | Fed with free Neu5Gc | Study uptake and incorporation into a CMAH-null background. | Malignant cells efficiently incorporate exogenous Neu5Gc, making them targets for anti-Neu5Gc antibodies. | ucsd.edu |
| Activated Human T-cells | Fed with free Neu5Gc | Investigate uptake in proliferating non-malignant cells. | Activated, but not resting, T-cells incorporate Neu5Gc. | ucsd.edu |
| Human Tumor Cells (e.g., MeWo) | Engineered with murine Cmah gene | Study the effects of endogenous Neu5Gc expression and test targeted therapies. | Engineered cells express GM3(Neu5Gc) and are effectively killed by 14F7-based CAR T-cells. | uio.no |
| Mouse Myeloma Cells (L1210) | Cmah knockout | Create a murine model to study Neu5Gc incorporation without endogenous synthesis. | Cmah⁻/⁻ cells can incorporate Neu5Gc from the culture medium (fetal bovine serum). | uio.nofrontiersin.org |
Future Directions in N Glycolylneuraminic Acid Research
Elucidating Complex Metabolic Pathways and Regulatory Mechanisms
While the primary biosynthetic pathway for Neu5Gc in most mammals involves the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-Neu5Gc by the enzyme CMP-Neu5Ac hydroxylase (CMAH), the complete picture of its metabolic fate and regulation remains a critical area of future research. nih.govnih.gov Humans cannot synthesize Neu5Gc due to an inactivated CMAH gene. nih.gov However, dietary Neu5Gc from sources like red meat can be incorporated into human tissues. sciencedaily.comepa.gov
Future research will likely focus on:
Intracellular Degradation Pathways: While a pathway for Neu5Gc degradation has been proposed, involving its sequential conversion to N-glycolylmannosamine, N-glycolylglucosamine, and N-glycolylglucosamine 6-phosphate, further elucidation of the enzymes and regulatory steps is needed. nih.gov Understanding this pathway is crucial to comprehending how human cells manage the accumulation of this foreign molecule. nih.gov
Regulatory Mechanisms of CMAH: In animals that produce Neu5Gc, the regulation of CMAH activity is not fully understood. Studies have shown that CMAH enzymatic activity does not always directly correlate with Neu5Gc levels, suggesting other regulatory mechanisms at play. ucsd.edu Future work could explore post-translational modifications of CMAH or other factors influencing its activity. ucsd.edu
Gastrointestinal Metabolism: The process by which dietary Neu5Gc is absorbed and metabolized in the gastrointestinal tract is still not completely clear. epa.gov Research using models like the Neu5Gc-deficient Cmah-/- mouse has shown that Neu5Gc from glycoproteins, rather than free Neu5Gc, is the primary source for incorporation into tissues. epa.gov Further studies are needed to identify the specific transporters and metabolic steps involved in its uptake from the gut.
Detailed Mechanisms of Immunological Recognition and Response in Health and Disease States
The human immune system recognizes Neu5Gc as a foreign molecule, leading to the production of anti-Neu5Gc antibodies. sciencedaily.comresearchgate.net This immune response is a central focus for future research, particularly concerning its role in chronic inflammation and various diseases.
Key areas for future investigation include:
"Xenosialitis": The concept of "xenosialitis" proposes that the interaction between dietary Neu5Gc incorporated into human tissues and circulating anti-Neu5Gc antibodies can trigger chronic inflammation. frontiersin.orgnih.gov This, in turn, may contribute to diseases like cancer and cardiovascular disease. sciencedaily.comfrontiersin.org Further research is needed to validate and detail the mechanisms of xenosialitis in human patients. researchgate.net
Diversity of Anti-Neu5Gc Antibodies: Humans produce a diverse range of polyclonal antibodies against various Neu5Gc-containing glycans. frontiersin.org Future studies will aim to characterize the specificities and functional properties of these different antibody subtypes and their respective roles in health and disease.
Immune Recognition by Siglecs: The Siglec family of immune receptors, which recognize sialic acids, are also implicated in the response to Neu5Gc. nih.gov Elucidating how these receptors distinguish between the self-sialic acid Neu5Ac and the foreign Neu5Gc will provide critical insights into the initial steps of the immune response. nih.gov
Role in Disease Pathogenesis: The presence of anti-Neu5Gc antibodies has been linked to various pathological conditions. For instance, higher levels of these antibodies have been observed in certain diseases. frontiersin.org Future research will focus on establishing causal links and understanding the precise mechanisms by which the Neu5Gc/anti-Neu5Gc interaction contributes to specific disease pathologies.
Advancements in High-Throughput Analytical and Imaging Technologies for Neu5Gc Profiling
The ability to accurately and efficiently detect and quantify Neu5Gc in various biological samples is paramount for advancing research in this field. The development of high-throughput technologies is a key area of focus.
Future advancements are expected in:
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS-based methods are becoming increasingly sophisticated, allowing for more sensitive and detailed analysis of N-glycan profiles, including the identification of Neu5Gc-containing structures. biorxiv.org Continued improvements in sample preparation, chromatographic separation, and data analysis algorithms will enhance the throughput and reliability of these techniques. europa.eu
Lectin and Antibody Microarrays: High-throughput microarray platforms utilizing lectins and antibodies with specificity for Neu5Gc are powerful tools for profiling cell surface glycosylation. oup.com Future developments will likely involve the generation of more specific and high-affinity binding reagents, such as single-chain variable fragments (scFvs) and DNA aptamers, to improve the sensitivity and specificity of these arrays. europa.eu
Imaging Technologies: Mass spectrometry imaging techniques are emerging as valuable tools for visualizing the distribution of Neu5Gc within tissues. biorxiv.org This allows for a deeper understanding of its localization in specific cell types and its association with pathological changes.
Integrated "Omics" Approaches: Combining glycomics data with proteomics and other "omics" data will provide a more comprehensive, systems-level understanding of the role of Neu5Gc. europa.eu This integrated approach will help to connect changes in Neu5Gc expression to alterations in protein function and cellular pathways. europa.eu
Development and Refinement of Novel In Vitro and In Vivo Research Models for Neu5Gc Studies
To effectively study the complex biology of Neu5Gc, robust and relevant research models are essential.
Future efforts in this area will include:
Human-like Mouse Models: The development of mice with a human-like inability to synthesize Neu5Gc (Cmah-/- mice) has been a significant advancement. epa.gov These models are invaluable for studying the metabolic incorporation of dietary Neu5Gc and its immunological consequences in a controlled setting. epa.gov Further refinement of these models, perhaps by introducing human immune system components, could provide even greater insight.
Organ-on-a-Chip and 3D Cell Cultures: In vitro models such as organ-on-a-chip and three-dimensional cell cultures offer a more physiologically relevant environment to study the effects of Neu5Gc on specific human tissues and cell types compared to traditional 2D cell cultures. These models can be used to investigate mechanisms of Neu5Gc uptake, metabolism, and its role in cellular interactions and disease processes.
Xenotransplantation Models: Genetically engineered pigs lacking the CMAH gene (along with other xenoantigen genes) are being developed for xenotransplantation. mdpi.com These models are crucial for studying the role of Neu5Gc in transplant rejection and for developing strategies to overcome this barrier. researchgate.netmdpi.com
Q & A
Why are humans incapable of synthesizing Neu5Gc, and how does this impact comparative studies with non-human primates?
Basic Question
Humans lack Neu5Gc due to an evolutionary mutation in the CMAH gene, which encodes the enzyme CMP-Neu5Ac hydroxylase. This mutation, a 92-bp deletion, occurred after the divergence of humans from chimpanzees, rendering the enzyme nonfunctional . Consequently, Neu5Gc is absent in human tissues under normal conditions, while it is abundant in great apes. This difference affects studies on sialic acid-mediated interactions (e.g., pathogen recognition, immune responses) and requires careful selection of model organisms. For example, human cell lines or transgenic mice with CMAH knockouts are often used to mimic human conditions .
What methodological approaches are recommended for detecting trace Neu5Gc in human tissues or biofluids?
Basic Question
Detection requires high-specificity tools due to structural similarity with N-acetylneuraminic acid (Neu5Ac). Key methods include:
- Immunoassays : Monoclonal antibodies (e.g., anti-Neu5Gc IgG) validated via competitive inhibition with Neu5Gc-containing glycoproteins .
- Mass Spectrometry (MS) : LC-MS/MS with multiple reaction monitoring (MRM) to distinguish Neu5Gc (m/z 326.1 → 130.1) from Neu5Ac .
- HPLC : Hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene .
Validation: Spike recovery experiments and comparison with CMAH-knockout controls are critical to rule out artifacts .
How can researchers design experiments to study the metabolic incorporation of dietary Neu5Gc into human glycoconjugates?
Advanced Question
Experimental Design :
Labeling Studies : Administer isotopically labeled Neu5Gc (e.g., ¹³C/¹⁵N) to cell cultures or animal models (e.g., CMAH⁻/⁻ mice) and track incorporation via MS .
Dietary Interventions : Feed human volunteers Neu5Gc-rich foods (e.g., red meat), then analyze serum/urine for Neu5Gc-glycoproteins using anti-Neu5Gc antibodies and MS .
Competition Assays : Co-incubate cells with Neu5Ac and Neu5Gc to assess preferential incorporation kinetics .
Considerations: Account for individual variability in anti-Neu5Gc antibody titers, which may influence clearance rates .
What evidence links Neu5Gc to cancer progression, and how can its role be mechanistically investigated?
Advanced Question
Neu5Gc is enriched in tumor tissues (e.g., gliomas, carcinomas) and correlates with inflammation and metastasis . Key approaches to study this include:
- Multi-omics Integration : Correlate Neu5Gc levels (via metabolomics) with transcriptomic data (e.g., upregulated CXCL1, CCL2) to identify pro-tumorigenic pathways .
- Xenograft Models : Implant Neu5Gc-positive human cancer cells into CMAH⁻/⁻ mice and monitor tumor growth vs. controls .
- Immune Profiling : Measure anti-Neu5Gc antibody levels in patient sera and assess their ability to trigger antibody-dependent cellular cytotoxicity (ADCC) .
How should researchers address contradictions in reported Neu5Gc levels across human studies?
Advanced Question
Discrepancies arise from dietary variability, tissue-specific incorporation, and methodological sensitivity. Mitigation strategies include:
- Standardized Protocols : Use consensus guidelines for sample preparation (e.g., acid hydrolysis conditions to release sialic acids without degradation) .
- Exogenous Source Controls : Analyze dietary intake records in human studies and exclude participants with high red meat consumption if studying endogenous synthesis .
- Orthogonal Validation : Combine antibody-based detection with MS to confirm specificity .
What are the key analytical challenges in quantifying Neu5Gc in complex biological matrices?
Advanced Question
Challenges include:
- Matrix Effects : Co-eluting molecules (e.g., lipids, proteins) in serum/tissues can suppress ionization in MS. Solution: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
- Isomeric Discrimination : Neu5Gc and Neu5Ac have nearly identical masses. Solution: Use tandem MS with diagnostic fragment ions (e.g., m/z 298 for Neu5Gc vs. 274 for Neu5Ac) .
- Low Abundance : Enrich Neu5Gc via lectin affinity chromatography (e.g., Maackia amurensis lectin) prior to analysis .
How does Neu5Gc incorporation influence immune responses, and what models are suitable for studying this?
Advanced Question
Neu5Gc is immunogenic in humans, triggering anti-Neu5Gc antibodies that may promote chronic inflammation or autoimmunity. Models include:
- Transgenic Mice : CMAH⁻/⁻ mice fed Neu5Gc-rich diets to mimic human incorporation .
- In Vitro Assays : Co-culture Neu5Gc-glycosylated cells with human dendritic cells to assess T-cell activation and cytokine profiles .
- Clinical Cohorts : Correlate anti-Neu5Gc antibody titers with disease severity in conditions like colorectal cancer .
What cell culture strategies minimize Neu5Gc contamination in recombinant glycoprotein production?
Advanced Question
CHO and NS0 cells often incorporate Neu5Gc into therapeutics. Mitigation approaches:
- Media Supplementation : Add N-acetylmannosamine (ManNAc) to shift sialylation toward Neu5Ac .
- CRISPR Editing : Knock out CMAH in production cell lines .
- Quality Control : Monitor Neu5Gc via HILIC-MS and validate with anti-Neu5Gc ELISAs .
How has the loss of Neu5Gc in humans influenced evolutionary adaptations in pathogen susceptibility?
Advanced Question
The absence of Neu5Gc altered interactions with pathogens like Plasmodium falciparum. Key findings:
- Malaria Susceptibility : Human erythrocytes lack Neu5Gc, shifting P. falciparum’s erythrocyte-binding antigen-175 (EBA-175) to target Neu5Ac, a trait absent in chimpanzee-specific P. reichenowi .
- Experimental Models : Use CMAH⁻/⁻ mice or humanized erythrocyte models to study parasite binding kinetics .
What pathways govern Neu5Gc degradation in humans, and how can they be modulated experimentally?
Advanced Question
Neu5Gc is metabolized via:
Enzymatic Degradation : Converted to N-glycolylglucosamine 6-phosphate via cytosolic enzymes (e.g., Neu5Gc lyase), then cleaved into glycolate and glucosamine .
Tracer Studies : Use ³H-labeled Neu5Gc to track degradation products in cell lysates .
Inhibition Assays : Apply glycolate analogs to block degradation and study accumulation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
